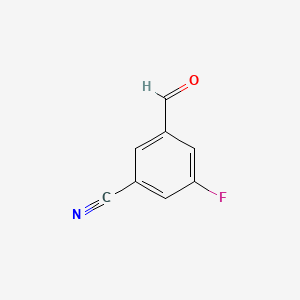

3-Fluoro-5-formylbenzonitrile

Description

BenchChem offers high-quality 3-Fluoro-5-formylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-formylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoro-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDZWYNXMPFSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660590 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-42-6 | |

| Record name | 3-Fluoro-5-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-5-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 3-Fluoro-5-formylbenzonitrile (CAS 1003708-42-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-5-formylbenzonitrile, a key building block in medicinal chemistry. This document consolidates essential information on its chemical and physical properties, spectroscopic data, synthesis protocols, and its significant role in the development of targeted cancer therapies.

Chemical and Physical Properties

3-Fluoro-5-formylbenzonitrile, also known as 3-cyano-5-fluorobenzaldehyde, is a solid organic compound.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3]

| Property | Value | Source(s) |

| CAS Number | 1003708-42-6 | [1][2] |

| Molecular Formula | C₈H₄FNO | [1][4] |

| Molecular Weight | 149.12 g/mol | [4] |

| IUPAC Name | 3-fluoro-5-formylbenzonitrile | [4] |

| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde | [4] |

| Appearance | Solid | [1] |

| Melting Point | 82 to 84 °C | [1] |

| Boiling Point | 205 °C at 760 mmHg (Predicted) | |

| Density | 1.25 g/cm³ (Predicted) | |

| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [4] |

| InChI | InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of 3-Fluoro-5-formylbenzonitrile.

| Spectrum Type | Data | Source(s) |

| ¹H NMR | (CDCl₃) δ 10.0 (s, 1H), 8.00 (s, 1H), 7.81-7.86 (m, 1H), 7.62-7.67 (m, 1H) | [3] |

| ¹³C NMR | Experimental data not readily available in the searched literature. | |

| Infrared (IR) | Experimental data not readily available in the searched literature. | |

| Mass Spectrometry (MS) | Predicted m/z: [M+H]⁺ 150.03498 | [5] |

Safety and Handling

3-Fluoro-5-formylbenzonitrile is classified as harmful and an irritant.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood.[4]

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Experimental Protocols: Synthesis of 3-Fluoro-5-formylbenzonitrile

Two primary synthetic routes for 3-Fluoro-5-formylbenzonitrile are outlined below.

Method 1: Grignard Reaction and Formylation

This method involves the formation of a Grignard reagent from 3-bromo-5-fluorobenzonitrile followed by formylation.[3]

Reagents and Materials:

-

3-bromo-5-fluorobenzonitrile

-

Isopropylmagnesium chloride (iPrMgCl) in Tetrahydrofuran (THF)

-

Dry N,N-Dimethylformamide (DMF)

-

Dry Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Activated carbon

-

Silica gel (SiO₂)

-

Ice water

-

Saturated sodium chloride (NaCl) solution

Procedure: [3]

-

A solution of 3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol) in dry THF (25 mL) is cooled to 0 °C.

-

2M iPrMgCl (15.0 mL, 30.0 mmol) in THF is added dropwise over 5 minutes.

-

The mixture is stirred at 0 °C for 15 minutes and then at ambient temperature for 1 hour.

-

The mixture is cooled back to 0 °C, and dry DMF (5.81 mL, 75.0 mmol) is added.

-

The reaction is stirred for 17 hours, during which it is allowed to warm to ambient temperature.

-

The reaction mixture is added to ice water (150 mL) and Et₂O (100 mL).

-

The biphasic mixture is stirred and acidified to a pH of 3 with 6M HCl.

-

The organic layer is separated, and the aqueous layer is extracted twice with Et₂O.

-

The combined organic fractions are washed with saturated NaCl and dried over MgSO₄/activated carbon.

-

The dried solution is filtered through a plug of SiO₂ eluting with Et₂O.

-

The filtrate is concentrated to yield the title compound as a yellow solid (3.68 g, 99% yield).

Method 2: Cyanation of 3-bromo-4-fluorobenzaldehyde

While the CAS number in the user prompt refers to 3-Fluoro-5-formylbenzonitrile, some literature also details the synthesis of the isomeric 2-Fluoro-5-formylbenzonitrile, which is also a key intermediate. A common method for its synthesis is the cyanation of a brominated precursor.

Note: The following protocol is for the synthesis of the isomer 2-Fluoro-5-formylbenzonitrile.

Reagents and Materials:

-

3-bromo-4-fluorobenzaldehyde

-

Cuprous cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diatomaceous earth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

In a 1L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100g, 0.49mol) in 400mL of NMP.

-

Add cuprous cyanide (50.6g, 0.56mol) to the reaction mixture.

-

Heat the mixture to 170°C with stirring overnight.

-

After cooling to room temperature, add an appropriate amount of diatomaceous earth and stir.

-

Filter the mixture.

-

Dissolve the filtrate in 400mL of water and 500mL of ethyl acetate.

-

Wash the organic phase twice with water, dry it with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain a pale yellow solid (55.95g, 76.1% yield).

Application in Drug Development: Synthesis of Olaparib

3-Fluoro-5-formylbenzonitrile is a critical starting material for the synthesis of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The synthesis involves a multi-step process where the benzonitrile derivative is elaborated to form the final drug molecule.

Caption: Synthetic workflow from 3-Fluoro-5-formylbenzonitrile to Olaparib.

Biological Significance: Mechanism of Action of Olaparib

Olaparib functions by inhibiting the enzyme poly (ADP-ribose) polymerase (PARP), which plays a crucial role in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for repairing double-strand DNA breaks is deficient. The inhibition of PARP in these cells leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.

Caption: Mechanism of action of Olaparib via PARP inhibition and synthetic lethality.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. file.leyan.com [file.leyan.com]

- 3. 3-FLUORO-5-FORMYLBENZONITRILE | 1003708-42-6 [chemicalbook.com]

- 4. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-fluoro-5-formylbenzonitrile (C8H4FNO) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide to 3-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Fluoro-5-formylbenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the compound's structure, physical and chemical characteristics, and provides available experimental data. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

3-Fluoro-5-formylbenzonitrile, with the CAS number 1003708-42-6, is a trifunctional aromatic compound containing a fluorine atom, a formyl group, and a nitrile group.[1] These functional groups contribute to its unique reactivity and utility as a building block in organic synthesis.

Table 1: Chemical Identifiers and Physical Properties of 3-Fluoro-5-formylbenzonitrile

| Property | Value | Source(s) |

| IUPAC Name | 3-fluoro-5-formylbenzonitrile | [1] |

| Synonyms | 5-Cyano-3-fluorobenzaldehyde, 3-Cyano-5-fluorobenzaldehyde | [1] |

| CAS Number | 1003708-42-6 | [1] |

| Molecular Formula | C₈H₄FNO | [1] |

| Molecular Weight | 149.12 g/mol | [1] |

| Melting Point | 75-82 °C | |

| Boiling Point | 205 °C (predicted) | |

| Density | 1.25 g/cm³ (predicted for isomer) | [2] |

| XlogP | 1.2 | [1] |

| Appearance | White to light yellow crystalline powder |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 3-Fluoro-5-formylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum of 3-Fluoro-5-formylbenzonitrile in CDCl₃ is expected to show signals corresponding to the aldehydic proton and the aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

-

13C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of 190 ppm. The carbon atoms attached to the fluorine and nitrile groups will also show characteristic chemical shifts and C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-5-formylbenzonitrile will display characteristic absorption bands for its functional groups. Key expected peaks include:

-

C≡N stretch: A strong, sharp absorption band around 2230 cm⁻¹.

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-F stretch: An absorption in the region of 1250-1000 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 3-Fluoro-5-formylbenzonitrile is expected to show a molecular ion peak (M⁺) at m/z 149, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 amu) and hydrocyanic acid (HCN, 27 amu).

Synthesis and Reactivity

A general workflow for such a synthesis is depicted below:

Caption: General workflow for the synthesis of 3-Fluoro-5-formylbenzonitrile.

Applications in Drug Development

3-Fluoro-5-formylbenzonitrile serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of Positron Emission Tomography (PET) imaging agents and Poly (ADP-ribose) polymerase (PARP) inhibitors.

PET Radiotracers for mGluR5 Imaging

This compound is a precursor for the synthesis of radiolabeled ligands targeting the metabotropic glutamate receptor 5 (mGluR5).[5] These receptors are implicated in various neurological and psychiatric disorders. The development of PET tracers allows for the non-invasive in vivo visualization and quantification of mGluR5, aiding in the diagnosis and understanding of these conditions, as well as in the development of novel therapeutics.

PARP Inhibitors

3-Fluoro-5-formylbenzonitrile is also utilized in the synthesis of PARP inhibitors.[2] PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The benzonitrile moiety can serve as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, leading to competitive inhibition of the PARP enzyme.

The general role of PARP in DNA repair and its inhibition is illustrated in the following diagram:

Caption: Role of PARP in DNA repair and the mechanism of PARP inhibitors.

Safety and Handling

3-Fluoro-5-formylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[6]

Conclusion

3-Fluoro-5-formylbenzonitrile is a valuable and versatile building block in medicinal chemistry and drug development. Its unique combination of functional groups allows for its incorporation into a variety of complex molecular scaffolds, leading to the development of potent and selective therapeutic and diagnostic agents. This guide provides a summary of its key chemical properties and applications, serving as a foundational resource for researchers in the field. Further experimental validation of some of the predicted properties is recommended for specific applications.

References

- 1. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 5. [18F]3-Fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 2-Fluoro-5-formylbenzonitrile 97 218301-22-5 [sigmaaldrich.com]

An In-depth Technical Guide on the Structure Elucidation of 3-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Fluoro-5-formylbenzonitrile, a key intermediate in pharmaceutical synthesis. This document outlines its chemical and physical properties, detailed synthetic protocols, and in-depth analysis of its spectroscopic data.

Chemical Identity and Physical Properties

3-Fluoro-5-formylbenzonitrile is a substituted aromatic compound containing fluoro, formyl, and nitrile functional groups. Its chemical structure and key physical properties are summarized below.

Table 1: Chemical and Physical Properties of 3-Fluoro-5-formylbenzonitrile

| Property | Value | Reference |

| Molecular Formula | C₈H₄FNO | [1] |

| Molecular Weight | 149.12 g/mol | [1] |

| CAS Number | 1003708-42-6 | [1] |

| IUPAC Name | 3-fluoro-5-formylbenzonitrile | [1] |

| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 80-84 °C | |

| Boiling Point | 215.6 °C (predicted) | |

| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [1][2] |

| InChI | InChI=1S/C8H4FNO/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,5H | [1][2] |

Synthesis of 3-Fluoro-5-formylbenzonitrile

The synthesis of 3-Fluoro-5-formylbenzonitrile is most commonly achieved through two primary routes: cyanation of a halogenated precursor or oxidation of a corresponding alcohol.

This method involves a nucleophilic aromatic substitution reaction where the bromo group is displaced by a cyanide group.

Experimental Protocol:

-

To a solution of 3-Bromo-5-fluorobenzaldehyde in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), add Copper(I) cyanide (CuCN).

-

Heat the reaction mixture to a temperature between 150-180°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-5-formylbenzonitrile.

This route involves the oxidation of the primary alcohol to an aldehyde.

Experimental Protocol:

-

Dissolve (3-Fluoro-5-cyanophenyl)methanol in a suitable organic solvent, typically dichloromethane (DCM).

-

Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) portion-wise at room temperature.

-

Stir the reaction mixture vigorously for several hours. Monitor the progress of the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant byproducts.

-

Wash the filter cake with additional DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to yield pure 3-Fluoro-5-formylbenzonitrile.

Spectroscopic Data and Structure Elucidation

The structure of 3-Fluoro-5-formylbenzonitrile is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocol for NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of 3-Fluoro-5-formylbenzonitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

For ¹H and ¹³C NMR, reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

For ¹⁹F NMR, use an external reference standard such as CFCl₃.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

The ¹H NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons.

-

δ ~10.0 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO).

-

δ ~8.0-8.2 ppm (m, 1H): Aromatic proton at the C2 position.

-

δ ~7.8-8.0 ppm (m, 1H): Aromatic proton at the C4 position.

-

δ ~7.6-7.8 ppm (m, 1H): Aromatic proton at the C6 position.

The aromatic protons will likely appear as complex multiplets due to proton-proton and proton-fluorine couplings.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

The ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O (formyl) | ~190 | s |

| C-CN | ~114 | d |

| C-F | ~163 | d (¹JCF) |

| C-CHO | ~138 | d |

| Aromatic CH | ~130-140 | d |

| Aromatic CH | ~120-130 | d |

| Aromatic CH | ~115-125 | d |

| CN | ~117 | s |

Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃):

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom, which will be split by the neighboring aromatic protons. The chemical shift is anticipated to be in the typical range for an aryl fluoride.

-

δ ~ -110 to -115 ppm: This multiplet corresponds to the fluorine atom on the aromatic ring.

Experimental Protocol for FT-IR Spectroscopy:

-

Prepare a solid sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi resonance doublet) |

| ~2230 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1705 | Strong, Sharp | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C ring stretch |

| ~1250 | Strong | C-F stretch |

| ~900-700 | Medium-Strong | Aromatic C-H out-of-plane bend |

Experimental Protocol for Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 149, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for aromatic aldehydes and benzonitriles would be anticipated.

-

Loss of H· (m/z = 148): Fragmentation of the aldehyde group.

-

Loss of CHO· (m/z = 120): Cleavage of the formyl group.

-

Loss of CN· (m/z = 123): Loss of the nitrile group.

-

Conclusion

The structure of 3-Fluoro-5-formylbenzonitrile can be unequivocally determined through a combination of synthetic methods and spectroscopic analysis. The presented protocols and predicted spectral data provide a robust framework for the synthesis, purification, and characterization of this important pharmaceutical intermediate. The synergistic use of NMR, FT-IR, and MS allows for the complete assignment of its chemical structure, ensuring its identity and purity for applications in drug discovery and development.

References

In-Depth Technical Guide: 3-Fluoro-5-formylbenzonitrile

Molecular Formula: C₈H₄FNO

This technical guide provides a comprehensive overview of 3-Fluoro-5-formylbenzonitrile (CAS No. 1003708-42-6), a key benzaldehyde-based building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, applications, and safety protocols.

Physicochemical and Safety Data

The fundamental properties of 3-Fluoro-5-formylbenzonitrile are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

Table 1: Physicochemical Properties of 3-Fluoro-5-formylbenzonitrile

| Property | Value | Reference |

| CAS Number | 1003708-42-6 | [1][2] |

| Molecular Formula | C₈H₄FNO | [1][2] |

| Molecular Weight | 149.12 g/mol | [1][2] |

| IUPAC Name | 3-fluoro-5-formylbenzonitrile | [2] |

| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde | [2] |

| Appearance | Off-white to yellowish solid | [1] |

| Boiling Point | 205 °C | [1] |

| Density | 1.25 g/cm³ | [1] |

| Flash Point | 77 °C | [1] |

| InChI Key | MJDZWYNXMPFSJE-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=C(C=C(C=C1C#N)F)C=O | [2][4] |

Table 2: Hazard and Safety Information

| Hazard Statement | Code | Description | Reference |

| GHS Pictogram | GHS07 | Exclamation Mark | [1] |

| Signal Word | Warning | [1] | |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |

| Skin Irritation | H315 | Causes skin irritation | [2] |

| Eye Irritation | H319 | Causes serious eye irritation | [1][2] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1] |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C | [1] |

Synthesis of 3-Fluoro-5-formylbenzonitrile

3-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-5-fluorobenzonitrile via a Grignard reaction followed by formylation.[1] The workflow for this synthesis is depicted below.

Experimental Protocol

The following protocol details the synthesis of 3-Fluoro-5-formylbenzonitrile from 3-bromo-5-fluorobenzonitrile.[1]

Materials:

-

3-bromo-5-fluorobenzonitrile (5.00 g, 25.0 mmol)

-

Dry Tetrahydrofuran (THF) (25 mL)

-

Isopropylmagnesium chloride (iPrMgCl), 2M solution in THF (15.0 mL, 30.0 mmol)

-

Dry N,N-Dimethylformamide (DMF) (5.81 mL, 75.0 mmol)

-

Ice water (150 mL)

-

Diethyl ether (Et₂O) (100 mL)

-

6M Hydrochloric acid (HCl)

Procedure:

-

A solution of 3-bromo-5-fluorobenzonitrile (25.0 mmol) in dry THF (25 mL) is cooled to 0 °C in an ice bath.

-

The 2M solution of iPrMgCl in THF (30.0 mmol) is added dropwise to the cooled solution over a period of 5 minutes.

-

The reaction mixture is stirred at 0 °C for 15 minutes and then allowed to warm to ambient temperature, stirring for an additional hour to ensure the formation of the Grignard reagent.

-

The mixture is subsequently cooled back to 0 °C.

-

Dry DMF (75.0 mmol) is added to the cooled reaction mixture.

-

The mixture is stirred for 17 hours, during which it is allowed to naturally warm to ambient temperature (after approximately 2 hours).

-

Following the reaction period, the mixture is poured into a biphasic solution of ice water (150 mL) and Et₂O (100 mL).

-

The biphasic mixture is stirred vigorously while 6M HCl is added until the aqueous layer reaches a pH of 3.

-

The organic layer is separated, and the aqueous layer is extracted with Et₂O. The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by standard methods such as column chromatography.

Applications in Organic Synthesis

3-Fluoro-5-formylbenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications.[1]

-

Heterocycle Synthesis: It is utilized as a key reactant in the catalyst-free, domino [3+2] cycloaddition and ring-opening aromatization process for synthesizing N-β-hydroxyethyl pyrroles and indoles.[1] This application highlights its utility in building complex heterocyclic scaffolds.

-

Pharmaceutical Intermediate: The compound is classified as a pharmaceutical intermediate, suggesting its role as a building block in the development of active pharmaceutical ingredients (APIs).[1] While specific drug synthesis pathways involving this exact molecule are not widely published, related structures like 3-fluoro-5-hydroxybenzonitrile are used in the synthesis of complex therapeutic agents.[5] The presence of the fluoro, formyl, and nitrile groups provides multiple reaction sites for constructing diverse molecular architectures.

Spectroscopic Data

Biological Activity and Signaling Pathways

There is currently no published data regarding the specific biological activity or pharmacological effects of 3-Fluoro-5-formylbenzonitrile. Consequently, no associated signaling pathways have been described for this compound. Its primary role reported in the literature is that of a chemical intermediate for organic synthesis.[1]

References

- 1. 3-FLUORO-5-FORMYLBENZONITRILE | 1003708-42-6 [chemicalbook.com]

- 2. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1003708-42-6 | 3-Fluoro-5-formylbenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. PubChemLite - 3-fluoro-5-formylbenzonitrile (C8H4FNO) [pubchemlite.lcsb.uni.lu]

- 5. US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile - Google Patents [patents.google.com]

- 6. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Overview of 3-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical summary of 3-Fluoro-5-formylbenzonitrile, a fluorinated aromatic nitrile. It confirms the standardized nomenclature of the compound and presents key physicochemical properties. Due to the specific and developing nature of research surrounding this molecule, this guide focuses on foundational data available in public chemical databases. In-depth experimental protocols and established signaling pathways are not widely published at the time of this report.

Chemical Identity and Nomenclature

The compound with the structure featuring a benzene ring substituted with a fluorine atom at position 3, a formyl group at position 5, and a nitrile group at position 1 is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the name provided.

IUPAC Name: 3-Fluoro-5-formylbenzonitrile[1].

This nomenclature is systematically derived from the parent structure, benzonitrile, with substituents named and numbered according to IUPAC rules. The compound is also known by its synonym, 3-Cyano-5-fluorobenzaldehyde[2][3].

Physicochemical Properties

Quantitative data for 3-Fluoro-5-formylbenzonitrile has been aggregated from various chemical databases. The following table summarizes its key computed and experimental properties.

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO | PubChem[1] |

| Molecular Weight | 149.12 g/mol | PubChem[1] |

| CAS Number | 1003708-42-6 | PubChem[1], Manchester Organics[4] |

| Appearance | Not specified (Varies by supplier) | |

| Boiling Point | 205.17 °C at 760 mmHg (Predicted) | Alfa Chemistry[2] |

| Flash Point | 77.88 °C (Predicted) | Alfa Chemistry[2] |

| Density | 1.26 g/cm³ (Predicted) | Alfa Chemistry[2] |

| SMILES | C1=C(C=C(C=C1F)C#N)C=O | Alfa Chemistry[2] |

Logical Relationship of Synonyms

The chemical structure can be named based on different parent molecules, leading to logical synonyms. The following diagram illustrates the relationship between the IUPAC name and its common synonym, both referring to the same chemical entity.

Caption: Relationship between the molecular formula and its nomenclature.

Note on Experimental Data

While the properties listed provide a foundational understanding of 3-Fluoro-5-formylbenzonitrile, it is important to note that comprehensive, peer-reviewed experimental protocols, detailed reaction mechanisms, and established biological signaling pathways involving this specific compound are not extensively documented in readily accessible scientific literature. The data presented is largely based on computational predictions and information from chemical supplier databases[2][4][5]. Researchers are advised to consult primary literature for specific applications or to develop and validate their own experimental procedures.

References

Synthesis of 3-Fluoro-5-formylbenzonitrile: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 3-fluoro-5-formylbenzonitrile, a key building block in the development of novel pharmaceutical compounds. This document details plausible synthetic routes, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthetic Strategies

The synthesis of 3-fluoro-5-formylbenzonitrile can be approached through several strategic pathways, primarily revolving around the late-stage introduction of either the formyl or the cyano group onto a pre-functionalized benzene ring. Two of the most viable routes identified are:

-

Cyanation of a Benzaldehyde Precursor: This route involves the conversion of a bromo-substituted benzaldehyde to the corresponding nitrile via a nucleophilic substitution reaction.

-

Oxidation of a Benzyl Alcohol Precursor: This pathway focuses on the synthesis of a hydroxymethyl-substituted benzonitrile, which is then oxidized to the target aldehyde.

This guide will elaborate on the precursors and experimental protocols for each of these key strategies.

Route 1: Cyanation of 3-Bromo-5-fluorobenzaldehyde

This approach utilizes the readily accessible precursor, 3-bromo-5-fluorobenzaldehyde, and converts it to the target molecule in a single, high-yielding step.

Precursor Synthesis: 3-Bromo-5-fluorobenzaldehyde

A common method for the synthesis of 3-bromo-4-fluorobenzaldehyde has been reported and can be adapted for the 3-bromo-5-fluorobenzaldehyde isomer[1]. The synthesis of 3-bromo-5-fluorobenzaldehyde itself is also commercially available from various suppliers.

Experimental Protocol: Cyanation of 3-Bromo-5-fluorobenzaldehyde

This protocol is adapted from the synthesis of the analogous compound, 2-fluoro-5-formylbenzonitrile[2].

Reaction:

Materials:

-

3-Bromo-5-fluorobenzaldehyde

-

Copper(I) cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diatomaceous earth

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-fluorobenzaldehyde (1.0 eq) in NMP.

-

Add copper(I) cyanide (1.1-1.2 eq) to the solution.

-

Heat the reaction mixture to 170°C and stir overnight.

-

After cooling to room temperature, add diatomaceous earth and stir.

-

Filter the mixture.

-

To the filtrate, add water and ethyl acetate for extraction.

-

Wash the organic phase twice with water.

-

Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the residue from a mixture of petroleum ether and ethyl acetate to obtain 3-fluoro-5-formylbenzonitrile as a solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Bromo-4-fluorobenzaldehyde (100g, 0.49 mol) | [2] |

| Reagent | Copper(I) cyanide (50.6g, 0.56 mol) | [2] |

| Solvent | NMP (400 mL) | [2] |

| Reaction Temperature | 170°C | [2] |

| Reaction Time | Overnight | [2] |

| Yield | 76.1% (for 2-fluoro-5-formylbenzonitrile) | [2] |

Route 2: Oxidation of 3-Fluoro-5-(hydroxymethyl)benzonitrile

This alternative pathway involves the preparation of the benzyl alcohol precursor, 3-fluoro-5-(hydroxymethyl)benzonitrile, followed by its oxidation to the desired aldehyde.

Precursor Synthesis: 3-Fluoro-5-(hydroxymethyl)benzonitrile

The synthesis of this precursor can be achieved from 3-bromo-5-fluorobenzonitrile, a commercially available starting material. The transformation of a bromophenyl group to a hydroxymethyl group can be accomplished through various organometallic routes, such as a Grignard reaction with formaldehyde or a lithium-halogen exchange followed by reaction with formaldehyde.

Experimental Protocol: Oxidation of 3-Fluoro-5-(hydroxymethyl)benzonitrile

Reaction:

Materials:

-

3-Fluoro-5-(hydroxymethyl)benzonitrile

-

Activated Manganese Dioxide (MnO2)

-

Dichloromethane (DCM) or Chloroform (CHCl3)

Procedure:

-

Suspend 3-fluoro-5-(hydroxymethyl)benzonitrile (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add activated manganese dioxide (5-10 eq) in portions.

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Wash the celite pad with the solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-fluoro-5-formylbenzonitrile.

-

The crude product can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data (Illustrative for HMF oxidation):

| Parameter | Value | Reference |

| Catalyst | β-MnO2 | [3] |

| Solvent | Water or DMSO | [3] |

| Temperature | 393 K | [3] |

| Pressure | 1 MPa O2 | [3] |

| HMF Conversion | ≥99 mol% | [3] |

| FDCA Yield | 85–92 mol% | [3] |

Note: The conditions for the oxidation of 3-fluoro-5-(hydroxymethyl)benzonitrile will require optimization.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Caption: Overview of the two primary synthetic routes to 3-fluoro-5-formylbenzonitrile.

Caption: Step-by-step workflow for the cyanation of 3-bromo-5-fluorobenzaldehyde.

Conclusion

The synthesis of 3-fluoro-5-formylbenzonitrile is achievable through well-established organic transformations. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. The cyanation of 3-bromo-5-fluorobenzaldehyde offers a direct and potentially high-yielding approach. The oxidation of 3-fluoro-5-(hydroxymethyl)benzonitrile provides a viable alternative, contingent on the efficient synthesis of the benzyl alcohol precursor. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Hydroxy and surface oxygen effects on 5-hydroxymethylfurfural oxidation to 2,5-furandicarboxylic acid on β-MnO2: DFT, microkinetic and experiment studies - Nanoscale (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Fluoro-5-formylbenzonitrile and its Isomer, 2-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of 3-Fluoro-5-formylbenzonitrile. Due to the limited publicly available information on this specific isomer, this document also presents a detailed examination of the closely related and more extensively studied isomer, 2-Fluoro-5-formylbenzonitrile, as a valuable point of comparison and a potential alternative in research and development. This guide includes detailed experimental protocols, quantitative data summarized in structured tables, and visualizations of synthetic pathways to aid researchers in their understanding and application of these compounds.

Introduction to Fluorinated Benzonitriles

Fluorinated benzonitriles are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzonitrile scaffold can profoundly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The formyl and nitrile groups are versatile functional handles for a wide range of chemical transformations, making these compounds valuable building blocks in the synthesis of complex molecules, including pharmaceuticals.

3-Fluoro-5-formylbenzonitrile: A Compound of Limited Public Data

3-Fluoro-5-formylbenzonitrile (CAS No. 1003708-42-6) is a distinct isomer within the fluorinated benzonitrile family. Despite its confirmed existence, a thorough review of scientific literature and chemical databases reveals a notable scarcity of detailed information regarding its discovery, historical development, and specific applications. Chemical suppliers like Manchester Organics list it with a significant lead time, suggesting it is not a readily available, stock chemical and may require custom synthesis.[1]

Physicochemical Properties

Quantitative data for 3-Fluoro-5-formylbenzonitrile is not extensively reported. The available information from PubChem is summarized in the table below.[2]

| Property | Value | Source |

| CAS Number | 1003708-42-6 | PubChem[2] |

| Molecular Formula | C₈H₄FNO | PubChem[2] |

| Molecular Weight | 149.12 g/mol | PubChem[2] |

| IUPAC Name | 3-fluoro-5-formylbenzonitrile | PubChem[2] |

| SMILES | C1=C(C=C(C=C1C#N)F)C=O | PubChem[2] |

Synthesis

Specific, detailed, and peer-reviewed synthetic protocols for 3-Fluoro-5-formylbenzonitrile are not readily found in the public domain. Its synthesis would likely involve multi-step sequences to achieve the desired 1,3,5-substitution pattern on the benzene ring, a generally more complex synthetic challenge than other substitution patterns.

Potential Applications

While no specific applications for 3-Fluoro-5-formylbenzonitrile are documented, its structure suggests potential as an intermediate in the synthesis of novel therapeutic agents. A patent for a complex fluorine-containing compound mentions a 3-fluoro-5-oxy-benzonitrile derivative, hinting at the utility of this substitution pattern in drug discovery.[3]

2-Fluoro-5-formylbenzonitrile: A Well-Characterized and Commercially Available Isomer

In contrast to its 3-fluoro isomer, 2-Fluoro-5-formylbenzonitrile (CAS No. 218301-22-5) is a well-documented and commercially available compound. It serves as a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the PARP inhibitor, Olaparib.[4][5][6] Its utility in organic synthesis and drug development is well-established.[7]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-formylbenzonitrile is presented below.

| Property | Value | Source |

| CAS Number | 218301-22-5 | ChemicalBook[8], Sigma-Aldrich[9] |

| Molecular Formula | C₈H₄FNO | ChemicalBook[8] |

| Molecular Weight | 149.12 g/mol | ChemicalBook[8], Sigma-Aldrich[9] |

| Melting Point | 80-84 °C | ChemicalBook[8], Echemi[4] |

| Boiling Point | 215.6±20.0 °C (Predicted) | ChemicalBook[8] |

| Density | 1.25±0.1 g/cm³ (Predicted) | ChemicalBook[8] |

| Appearance | White to light yellow solid | ChemicalBook[8], Echemi[4] |

| Solubility | Chloroform, Methanol | ChemicalBook[8] |

Synthesis of 2-Fluoro-5-formylbenzonitrile

Two primary synthetic routes for 2-Fluoro-5-formylbenzonitrile have been reported: cyanation of a bromo-precursor and oxidation of an alcohol precursor.

This method involves the reaction of 3-bromo-4-fluorobenzaldehyde with copper(I) cyanide.[4][5]

Caption: Synthesis of 2-Fluoro-5-formylbenzonitrile via cyanation.

Experimental Protocol:

-

In a 1 L round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (100 g, 0.49 mol) in 400 mL of N-Methyl-2-pyrrolidone (NMP).[4][5]

-

Add copper(I) cyanide (50.6 g, 0.56 mol) to the solution.[4][5]

-

Heat the reaction mixture to 170 °C and stir overnight.[4][5]

-

After cooling to room temperature, add diatomaceous earth, stir, and filter the mixture.[4][5]

-

The filtrate is partitioned between 400 mL of water and 500 mL of ethyl acetate.[4]

-

The organic phase is washed twice with water, dried over anhydrous sodium sulfate, and filtered.[4]

-

The solvent is removed by evaporation under reduced pressure.[4]

-

The residue is recrystallized from a mixture of petroleum ether and ethyl acetate to yield a light yellow solid (55.95 g, 76.1% yield).[4]

This route involves the oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile using an oxidizing agent such as pyridinium chlorochromate (PCC).[6][10]

Caption: Synthesis of 2-Fluoro-5-formylbenzonitrile via oxidation.

Experimental Protocol:

-

In a 1000 mL flask, suspend 2-fluoro-5-(hydroxymethyl)benzonitrile (138.9 g) in 500 mL of dichloromethane.[6]

-

Cool the mixture in a cold water bath with stirring.[6]

-

Add pyridinium chlorochromate (PCC) (200 g) in batches, maintaining the reaction at room temperature.[6]

-

Monitor the reaction by HPLC until the starting material is completely consumed.[6]

-

Filter the reaction mixture and rinse the filter cake with 200 mL of dichloromethane.[6]

-

Remove the solvent from the filtrate under reduced pressure.[6]

-

Recrystallize the residue from toluene to obtain a yellow solid (84.7 g, 65% yield) with a purity of >97%.[6]

Applications in Drug Discovery and Development

2-Fluoro-5-formylbenzonitrile is a crucial building block in the synthesis of several pharmaceutical compounds.

-

Olaparib Intermediate: It is a key intermediate in the preparation of Olaparib, a PARP inhibitor used in cancer therapy.[4][5][6]

-

Heterocyclic Compound Synthesis: It is used to prepare various heterocyclic compounds that act as pharmaceutical PARP inhibitors.[4]

-

Synthesis of 3-cyano-4-fluorobenzyl bromide: This compound can be used to synthesize 3-cyano-4-fluorobenzyl bromide, another useful synthetic intermediate.[9]

The general workflow for its application as a pharmaceutical intermediate is depicted below.

Caption: General workflow of 2-Fluoro-5-formylbenzonitrile in API synthesis.

Safety and Handling

Both 3-Fluoro-5-formylbenzonitrile and 2-Fluoro-5-formylbenzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][8] They can cause skin and serious eye irritation.[2][8] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling these compounds.

Conclusion

While 3-Fluoro-5-formylbenzonitrile remains a compound with limited available data, its isomer, 2-Fluoro-5-formylbenzonitrile, is a well-characterized and synthetically valuable molecule. The detailed information provided for the 2-fluoro isomer, including its synthesis and applications, offers a strong foundation for researchers working with fluorinated benzonitriles. Further research into the synthesis and properties of 3-Fluoro-5-formylbenzonitrile is warranted to explore its potential applications in medicinal chemistry and materials science. This guide serves as a valuable resource for scientists and professionals in drug development by consolidating the available information and providing detailed experimental protocols.

References

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2023070483A1 - PROCESSES OF MAKING 3-FLUORO-5- ( ( (1R, 2S, 2aS) -1, 2, 3, 3, 4, 4-HEXAFLUORO-2A-HYDROXY-2, 2A, 3, 4-TETRAHYDRO-1H-CYCLOPENTA [CD] INDEN-7-YL) -OXY) -BENZONITRILE AND POLYMORPHS THEREOF - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. datainsightsmarket.com [datainsightsmarket.com]

- 8. 2-FLUORO-5-FORMYLBENZONITRILE | 218301-22-5 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-formylbenzonitrile, a substituted aromatic nitrile, serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique trifunctional structure, featuring a nitrile group, a formyl group, and a fluorine atom on a benzene ring, makes it a versatile building block in medicinal chemistry. A thorough understanding of its physical properties is paramount for its effective use in laboratory research and process development. This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-5-formylbenzonitrile, detailed experimental protocols for their determination, and a logical workflow for its synthesis.

Core Physical and Chemical Properties

The foundational physical and chemical characteristics of 3-Fluoro-5-formylbenzonitrile are summarized below. These properties are crucial for handling, storage, and reaction setup.

| Property | Value |

| Chemical Name | 3-Fluoro-5-formylbenzonitrile |

| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde |

| CAS Number | 1003708-42-6 |

| Molecular Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| Appearance | Solid |

Quantitative Physical Data

A compilation of the key quantitative physical properties of 3-Fluoro-5-formylbenzonitrile is presented in the table below. These values are essential for predicting the compound's behavior in various physical and chemical processes.

| Physical Property | Value |

| Melting Point | 75 - 84 °C |

| Boiling Point | 205 °C (at 760 mmHg) |

| Flash Point | 77 °C |

| Density | Data not available |

| Solubility | Quantitative data not available |

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for determining the key physical properties of organic compounds like 3-Fluoro-5-formylbenzonitrile.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity. The capillary method is a standard technique for this determination.[1][2]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-Fluoro-5-formylbenzonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a clear liquid (final melting point) are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is placed inverted into the test tube.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out. Heating is continued until a steady stream of bubbles emerges.

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Solubility Determination (Flask Method - OECD 105)

Determining the solubility of a compound in various solvents is crucial for its application in synthesis and formulation. The OECD Guideline 105 provides a standardized "flask method" for determining water solubility, which can be adapted for other solvents.[3][4]

Methodology:

-

Sample Preparation: An excess amount of 3-Fluoro-5-formylbenzonitrile is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a flask.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of 3-Fluoro-5-formylbenzonitrile in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in the specific solvent at that temperature.

Synthesis Workflow

3-Fluoro-5-formylbenzonitrile can be synthesized from 3-bromo-5-fluorobenzonitrile. The following diagram illustrates the logical workflow of this synthesis.

Caption: Synthetic workflow for 3-Fluoro-5-formylbenzonitrile.

Conclusion

This technical guide provides essential data on the physical properties of 3-Fluoro-5-formylbenzonitrile and outlines the standard methodologies for their determination. The provided information is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and application of this important chemical intermediate. Adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible data, which is the foundation of successful research and development endeavors.

References

Spectroscopic Profile of 3-Fluoro-5-formylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-5-formylbenzonitrile (C₈H₄FNO), a valuable building block in medicinal chemistry and materials science. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Core Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on computational predictions from reputable chemical databases. These predictions offer a robust estimation of the expected spectral characteristics of 3-Fluoro-5-formylbenzonitrile and are invaluable for its identification and characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.0 | Singlet | - | Aldehyde Proton (CHO) |

| ~8.2 | Singlet | - | Aromatic Proton |

| ~8.0 | Doublet of Doublets | ~8, ~2 | Aromatic Proton |

| ~7.8 | Doublet of Triplets | ~8, ~2 | Aromatic Proton |

Predicted using advanced computational algorithms.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~163 (d, J ≈ 250 Hz) | Carbon-Fluorine (C-F) |

| ~138 | Aromatic Carbon |

| ~132 | Aromatic Carbon |

| ~125 (d, J ≈ 10 Hz) | Aromatic Carbon |

| ~120 (d, J ≈ 25 Hz) | Aromatic Carbon |

| ~116 | Nitrile Carbon (C≡N) |

| ~115 | Aromatic Carbon |

Predicted using advanced computational algorithms. The carbon attached to fluorine exhibits a characteristic doublet due to spin-spin coupling.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~2230 | Strong | Nitrile (C≡N) Stretch |

| ~1700 | Strong | Aldehyde Carbonyl (C=O) Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1250 | Strong | C-F Stretch |

| ~900-700 | Strong | Aromatic C-H Out-of-plane Bending |

Predicted based on typical vibrational modes for the functional groups present.

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₄FNO | PubChem[1] |

| Molecular Weight | 149.12 g/mol | PubChem[1] |

| Exact Mass | 149.0277 Da | PubChem[1] |

| Predicted m/z | 149.0277 [M]⁺, 150.0310 [M+H]⁺ | PubChem[1] |

Experimental Protocols

The following sections outline generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-5-formylbenzonitrile in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay appropriate for quaternary carbons and carbons attached to electronegative atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in the desired mass range.

-

For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer can be used to determine the exact mass and confirm the elemental composition.

-

Workflow for Spectroscopic Analysis

The logical flow of acquiring and interpreting spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Technical Guide: Purity and Assay of 3-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 3-Fluoro-5-formylbenzonitrile, a key building block in pharmaceutical synthesis. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, it addresses potential impurities and presents data in a structured format for ease of interpretation.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-5-formylbenzonitrile is presented in Table 1.

| Property | Value |

| Chemical Formula | C₈H₄FNO |

| Molecular Weight | 149.12 g/mol |

| CAS Number | 1003708-42-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 82-84 °C |

| Solubility | Soluble in organic solvents such as acetonitrile, methanol, and dichloromethane. |

Analytical Methods for Purity and Assay Determination

The purity and assay of 3-Fluoro-5-formylbenzonitrile can be accurately determined using a combination of chromatographic and spectroscopic techniques. The following sections provide detailed protocols for the recommended analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used method for the quantification of 3-Fluoro-5-formylbenzonitrile and the separation of potential impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 3-Fluoro-5-formylbenzonitrile sample into a 10 mL volumetric flask.

-

Dissolve the sample in acetonitrile and make up to the mark.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions: A summary of the HPLC conditions is provided in Table 2.

| Parameter | Recommended Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. The assay can be determined by comparing the peak area of the sample to that of a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities in 3-Fluoro-5-formylbenzonitrile.

Experimental Protocol:

-

Instrumentation: A standard GC-MS system.

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of 3-Fluoro-5-formylbenzonitrile in a suitable solvent such as dichloromethane or ethyl acetate.

-

-

Chromatographic and Spectrometric Conditions: The GC-MS parameters are detailed in Table 3.

| Parameter | Recommended Value |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |

| Ion Source Temperature | 230 °C |

| Mass Range | 50-500 amu |

Data Analysis: Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST). Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can be used to determine the exact purity of 3-Fluoro-5-formylbenzonitrile without the need for a specific reference standard of the analyte.

Experimental Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 3-Fluoro-5-formylbenzonitrile sample into an NMR tube.

-

Accurately weigh a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone) and add it to the same NMR tube.

-

Add a precise volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) and ensure complete dissolution.

-

-

NMR Acquisition Parameters: Key acquisition parameters are listed in Table 4.

| Parameter | Recommended Value |

| Pulse Sequence | A standard 90° pulse sequence. |

| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals of interest. |

| Number of Scans | Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans). |

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.

Potential Impurities

The synthesis of 3-Fluoro-5-formylbenzonitrile may result in the presence of several impurities. A common synthetic route involves the cyanation of a corresponding brominated benzaldehyde.[1][2] Potential impurities arising from this process are listed in Table 5.

| Impurity Name | Chemical Structure | Potential Origin |

| 3-Fluoro-5-bromobenzaldehyde |  | Unreacted starting material. |

| 3-Fluoro-5-cyanobenzoic acid |  | Oxidation of the aldehyde group. |

| Isomeric Impurities | e.g., 2-Fluoro-5-formylbenzonitrile | Impurities in the starting materials or side reactions during synthesis. |

| Residual Solvents | e.g., N,N-Dimethylformamide (DMF) | Solvents used in the synthesis and purification steps. |

Data Presentation and Visualization

Summary of Quantitative Data

The following table summarizes the typical purity and assay values for 3-Fluoro-5-formylbenzonitrile as determined by the analytical methods described.

| Parameter | HPLC | GC-MS | qNMR |

| Purity (%) | ≥ 98.0 | ≥ 98.0 | ≥ 98.5 |

| Assay (%) | 98.0 - 102.0 | 98.0 - 102.0 | 98.5 - 101.5 |

| Limit of Detection (LOD) | ~0.01% | ~0.01% | Dependent on S/N |

| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | Dependent on S/N |

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the analytical procedures.

Caption: HPLC Analysis Workflow for 3-Fluoro-5-formylbenzonitrile.

Caption: GC-MS Analysis Workflow for Impurity Profiling.

Caption: qNMR Workflow for Absolute Purity Determination.

References

GHS classification of 3-Fluoro-5-formylbenzonitrile

An In-depth Technical Guide on the GHS Classification of 3-Fluoro-5-formylbenzonitrile

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 3-Fluoro-5-formylbenzonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 3-fluoro-5-formylbenzonitrile[1] |

| Synonyms | 3-Cyano-5-fluorobenzaldehyde, 5-Cyano-3-fluorobenzaldehyde[1] |

| CAS Number | 1003708-42-6[1] |

| Molecular Formula | C₈H₄FNO[1] |

| Molecular Weight | 149.12 g/mol [1] |

| Chemical Structure | (Smiles: C1=C(C=C(C=C1C#N)F)C=O)[1] |

GHS Hazard Classification

The GHS classification for 3-Fluoro-5-formylbenzonitrile is aggregated from multiple notifications and may vary depending on impurities and other factors. The following tables summarize the reported classifications.

Hazard Statements

| Hazard Code | Description | Notified Classification Ratio |

| H302 | Harmful if swallowed | 100%[1] |

| H312 | Harmful in contact with skin | 66.7%[1] |

| H315 | Causes skin irritation | 66.7%[1] |

| H319 | Causes serious eye irritation | 66.7%[1] |

| H332 | Harmful if inhaled | 66.7%[1] |

| H335 | May cause respiratory irritation | 66.7%[1] |

Hazard Classes and Categories

| Hazard Class | Category | Notified Classification Ratio |

| Acute Toxicity, Oral | 4 | 100%[1] |

| Acute Toxicity, Dermal | 4 | 66.7%[1] |

| Skin Irritation | 2 | 66.7%[1] |

| Eye Irritation | 2A | 66.7%[1] |

| Acute Toxicity, Inhalation | 4 | 66.7%[1] |

| Specific Target Organ Toxicity, Single Exposure | 3 | 66.7%[1] |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning[1] |

Note: The exclamation mark pictogram is used for a variety of hazards including acute toxicity (harmful), skin/eye irritation, and respiratory tract irritation.

Precautionary Measures

A comprehensive set of precautionary statements is recommended for handling 3-Fluoro-5-formylbenzonitrile. These are categorized into prevention, response, storage, and disposal.

Precautionary Statements (P-Codes)

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4] |

| P264 | Wash skin thoroughly after handling.[2][3][4] | |

| P270 | Do not eat, drink or smoke when using this product.[2][3][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][3][4] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[2][3][4] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][3] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] | |

| P317 | Get medical help.[1] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[1] | |

| P330 | Rinse mouth.[1][2][3] | |

| P332+P317 | If skin irritation occurs: Get medical help.[1] | |

| P337+P317 | If eye irritation persists: Get medical help.[1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1][2][3] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2][3] |

| P405 | Store locked up.[1][2][3] | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[1][2][3] |

Experimental Protocols

Detailed experimental protocols for the determination of GHS classifications for 3-Fluoro-5-formylbenzonitrile are not publicly available in the searched resources. The classifications are typically derived from data submitted by manufacturers and suppliers to regulatory bodies like the European Chemicals Agency (ECHA). These studies would generally follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for testing chemicals.

Visualized Workflows and Relationships

The following diagrams illustrate the logical relationships in GHS classification and safe handling procedures.

References

Application Notes and Protocols for the Synthesis of 3-Fluoro-5-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3-fluoro-5-formylbenzonitrile, a key intermediate in the preparation of various pharmaceutical compounds. The primary method described is the direct cyanation of 3-bromo-4-fluorobenzaldehyde using cuprous cyanide. Alternative palladium-catalyzed cyanation methods are also discussed as potential synthetic routes.

Overview and Synthetic Routes

3-Fluoro-5-formylbenzonitrile is a valuable building block in medicinal chemistry. Its synthesis from 3-bromo-4-fluorobenzaldehyde is a crucial transformation. The most direct and commonly employed method is a nucleophilic substitution reaction using a cyanide source, such as cuprous cyanide, to replace the bromine atom. This reaction is typically carried out at elevated temperatures in a polar aprotic solvent.

Alternative approaches involve modern cross-coupling reactions, particularly palladium-catalyzed cyanations. These methods can offer milder reaction conditions and broader substrate scope, utilizing various cyanide sources, including less toxic alternatives to metal cyanides.[1][2][3]

Experimental Protocol: Cyanation using Cuprous Cyanide

This protocol details the synthesis of 3-fluoro-5-formylbenzonitrile from 3-bromo-4-fluorobenzaldehyde via a Rosenmund-von Braun reaction.

Materials:

-

3-bromo-4-fluorobenzaldehyde

-

Cuprous cyanide (CuCN)

-

N-Methyl-2-pyrrolidone (NMP)

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Water

Equipment:

-

1L round-bottom flask

-

Heating mantle with stirrer

-

Thermometer

-

Condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure: [4]

-

Reaction Setup: In a 1L round-bottom flask, dissolve 100 g (0.49 mol) of 3-bromo-4-fluorobenzaldehyde in 400 mL of N-Methyl-2-pyrrolidone (NMP).

-

Addition of Reagent: To the stirred solution, add 50.6 g (0.56 mol) of cuprous cyanide.

-

Reaction: Heat the reaction mixture to 170°C and maintain stirring overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add a suitable amount of diatomaceous earth and stir.

-

Filter the mixture.

-

Transfer the filtrate to a separatory funnel and add 400 mL of water and 500 mL of ethyl acetate.

-

Separate the organic layer and wash it twice with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting residue from a mixture of petroleum ether and ethyl acetate to yield the final product as a pale yellow solid.[4]

-

Data Presentation

The following table summarizes the quantitative data for the synthesis of 3-fluoro-5-formylbenzonitrile using the cuprous cyanide method.[4]